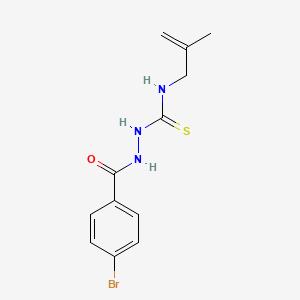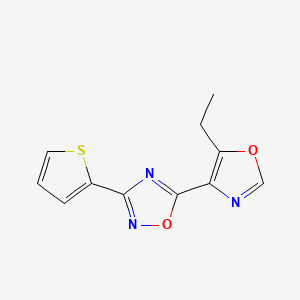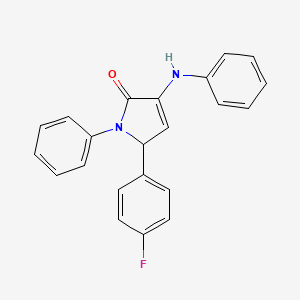
(4-methoxy-3-methylbenzyl)(2-methylcyclohexyl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-methoxy-3-methylbenzyl)(2-methylcyclohexyl)amine, also known as BAM-15, is a novel mitochondrial uncoupler that has gained attention in recent years due to its potential applications in scientific research. This compound has been shown to have various biochemical and physiological effects, making it a promising tool in the study of mitochondrial function and metabolism.
科学研究应用
(4-methoxy-3-methylbenzyl)(2-methylcyclohexyl)amine has shown potential applications in various scientific research fields, including mitochondrial function and metabolism, cancer research, and neurodegenerative diseases. In mitochondrial research, this compound has been used as a tool to study mitochondrial uncoupling and its effects on cellular metabolism. In cancer research, this compound has been shown to induce apoptosis in cancer cells, making it a potential anti-cancer agent. In neurodegenerative diseases, this compound has been shown to protect against oxidative stress and mitochondrial dysfunction, making it a potential therapeutic agent for diseases such as Alzheimer's and Parkinson's.
作用机制
(4-methoxy-3-methylbenzyl)(2-methylcyclohexyl)amine acts as a mitochondrial uncoupler, disrupting the proton gradient across the mitochondrial inner membrane and uncoupling oxidative phosphorylation from ATP synthesis. This leads to an increase in mitochondrial respiration and a decrease in ATP production. The exact mechanism of action of this compound is still not fully understood, but it is believed to involve the interaction of this compound with the mitochondrial inner membrane and the respiratory chain complexes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including increased mitochondrial respiration, decreased ATP production, increased reactive oxygen species (ROS) production, and induction of apoptosis in cancer cells. In addition, this compound has been shown to protect against oxidative stress and mitochondrial dysfunction in neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of using (4-methoxy-3-methylbenzyl)(2-methylcyclohexyl)amine in lab experiments is its ability to induce mitochondrial uncoupling in a specific and controlled manner, allowing for the study of mitochondrial function and metabolism. However, one limitation of using this compound is its potential toxicity, as it has been shown to induce apoptosis in both cancer and non-cancer cells. Therefore, caution must be taken when using this compound in lab experiments, and appropriate safety measures must be implemented.
未来方向
There are several future directions for research involving (4-methoxy-3-methylbenzyl)(2-methylcyclohexyl)amine. One direction is to further investigate the mechanism of action of this compound and its interaction with the mitochondrial inner membrane and respiratory chain complexes. Another direction is to study the potential therapeutic applications of this compound in neurodegenerative diseases. Additionally, research can be conducted to optimize the synthesis method of this compound and develop new derivatives with improved properties. Overall, this compound has shown great potential as a tool in scientific research and warrants further investigation.
合成方法
(4-methoxy-3-methylbenzyl)(2-methylcyclohexyl)amine can be synthesized through a multi-step process involving the reaction of 4-methoxy-3-methylbenzyl chloride and 2-methylcyclohexylamine in the presence of a base such as potassium carbonate. The resulting product is then purified through column chromatography to obtain pure this compound. This synthesis method has been validated through various analytical techniques such as NMR and mass spectrometry.
属性
IUPAC Name |
N-[(4-methoxy-3-methylphenyl)methyl]-2-methylcyclohexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO/c1-12-6-4-5-7-15(12)17-11-14-8-9-16(18-3)13(2)10-14/h8-10,12,15,17H,4-7,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICPNPQVKYJJHJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NCC2=CC(=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[(diethylamino)sulfonyl]-N-(2-methoxyethyl)-2-thiophenecarboxamide](/img/structure/B4930190.png)
![N-methyl-N-(4-methylbenzyl)-1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]-1-phenylmethanamine](/img/structure/B4930194.png)
![N-{3-[N-(2-fluorobenzoyl)ethanehydrazonoyl]phenyl}-4-methylbenzamide](/img/structure/B4930197.png)


![ethyl 4-[benzyl(2-phenylethyl)amino]-1-piperidinecarboxylate](/img/structure/B4930215.png)
![3-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}-N-(3-methylphenyl)propanamide](/img/structure/B4930223.png)
![3-(3,4-dimethoxyphenyl)-11-[4-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4930224.png)
![3-[1-({1-[(5-methyl-2-thienyl)carbonyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]-1-propanol](/img/structure/B4930227.png)
![methyl 4-(4-{[4-(2-furoyl)-1,4-diazepan-1-yl]methyl}-5-methyl-1,3-oxazol-2-yl)benzoate](/img/structure/B4930255.png)
![4-(3,4-dimethylphenyl)-2-{5-[4-(2-hydroxyethyl)-1-piperazinyl]-2-nitrophenyl}-1(2H)-phthalazinone](/img/structure/B4930265.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-(3,4-dimethylphenyl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B4930278.png)

![N-[2-(2-chlorophenoxy)ethyl]-4-[(cyclohexylthio)methyl]benzamide](/img/structure/B4930285.png)
